molecular formula C10H9FN4 B12085321 2-(4-Fluorophenyl)-3-hydrazinylpyrazine

2-(4-Fluorophenyl)-3-hydrazinylpyrazine

Cat. No.: B12085321
M. Wt: 204.20 g/mol
InChI Key: FEJIBHPFLHVCFI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-hydrazinylpyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. The presence of a fluorophenyl group and a hydrazinyl group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-hydrazinylpyrazine typically involves the reaction of 4-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. Another method involves the cyclization of 4-fluorophenylhydrazine with a suitable diketone or diester under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-hydrazinylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-3-hydrazinylpyrazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-hydrazinylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluorophenylacetonitrile: Used as an intermediate in organic synthesis.

    2-(4-Fluorophenyl)-6-methyl-3-hydrazinylpyrazine: A structural analog with similar chemical properties.

Uniqueness

2-(4-Fluorophenyl)-3-hydrazinylpyrazine is unique due to its specific combination of a fluorophenyl group and a hydrazinyl group attached to a pyrazine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Biological Activity

2-(4-Fluorophenyl)-3-hydrazinylpyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a hydrazine group and a fluorophenyl moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is C8H8FN4C_8H_8FN_4, with a molecular weight of approximately 180.18 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : It has been shown to inhibit the proliferation of cancer cells in vitro.
  • Antimicrobial Properties : The compound demonstrates efficacy against certain bacterial strains.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may be relevant in metabolic pathways.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit kinases involved in cancer progression.
  • Modulation of Cell Signaling Pathways : It may influence pathways such as apoptosis and cell cycle regulation.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant growth inhibition with IC50 values ranging from 5 to 15 µM depending on the cell type studied.
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL.

Comparative Data Table

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AntitumorA549 (lung cancer)10
MCF-7 (breast cancer)12
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Properties

Molecular Formula

C10H9FN4

Molecular Weight

204.20 g/mol

IUPAC Name

[3-(4-fluorophenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-10(15-12)14-6-5-13-9/h1-6H,12H2,(H,14,15)

InChI Key

FEJIBHPFLHVCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2NN)F

Origin of Product

United States

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